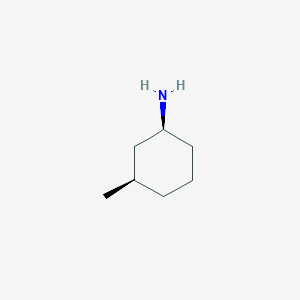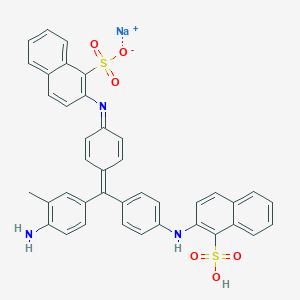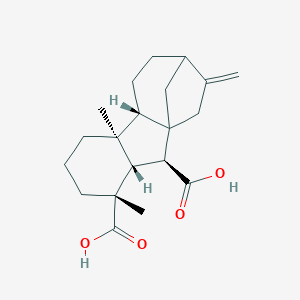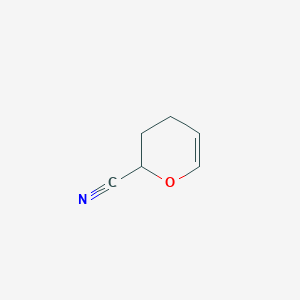
3,4-Dihydro-2-cyano-2H-pyran
Descripción general
Descripción
3,4-Dihydro-2-cyano-2H-pyran, also known as DCP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, 3,4-Dihydro-2-cyano-2H-pyran has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,4-Dihydro-2-cyano-2H-pyran has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydro-2-cyano-2H-pyran has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, antiviral activity, antibacterial activity, and anti-inflammatory activity. In vitro studies have shown that 3,4-Dihydro-2-cyano-2H-pyran can induce apoptosis in various cancer cell lines, inhibit the replication of various viruses, including HIV and HCV, and inhibit the growth of various bacteria, including MRSA. In vivo studies have shown that 3,4-Dihydro-2-cyano-2H-pyran can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Dihydro-2-cyano-2H-pyran in lab experiments is its versatility. 3,4-Dihydro-2-cyano-2H-pyran can be easily synthesized using various methods and can be used as a starting material for the synthesis of various compounds. Another advantage is its wide range of biochemical and physiological effects, which make it a promising candidate for drug discovery and development. However, there are also some limitations to using 3,4-Dihydro-2-cyano-2H-pyran in lab experiments. For example, 3,4-Dihydro-2-cyano-2H-pyran is a toxic compound and must be handled with care. In addition, the mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are many future directions for research on 3,4-Dihydro-2-cyano-2H-pyran. One area of research is the development of 3,4-Dihydro-2-cyano-2H-pyran-based drugs for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another area of research is the synthesis of novel 3,4-Dihydro-2-cyano-2H-pyran derivatives with improved pharmacological properties. In addition, more research is needed to fully understand the mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran and its effects on various enzymes and proteins in the body. Overall, 3,4-Dihydro-2-cyano-2H-pyran is a promising compound for scientific research and has the potential to make a significant impact in various areas of science and medicine.
Métodos De Síntesis
3,4-Dihydro-2-cyano-2H-pyran can be synthesized using various methods, including the reaction of malononitrile with an aldehyde in the presence of an acid catalyst, the reaction of cyanoacetic acid with an aldehyde in the presence of a base catalyst, and the reaction of 2-cyanoacetamide with an aldehyde in the presence of a Lewis acid catalyst. The choice of method depends on the desired yield, purity, and reaction conditions.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2-cyano-2H-pyran has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3,4-Dihydro-2-cyano-2H-pyran has been shown to have anticancer, antiviral, and antibacterial properties, and has been used as a starting material for the synthesis of various drugs. In organic synthesis, 3,4-Dihydro-2-cyano-2H-pyran has been used as a versatile building block for the synthesis of various heterocyclic compounds. In material science, 3,4-Dihydro-2-cyano-2H-pyran has been used as a monomer for the synthesis of various polymers and copolymers.
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRLGNIHOZMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2-cyano-2H-pyran | |
CAS RN |
1192-91-2 | |
| Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



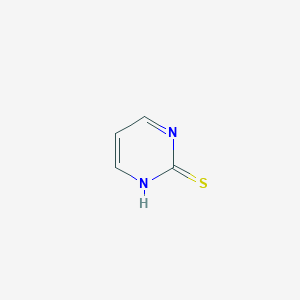
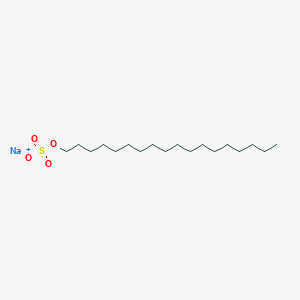
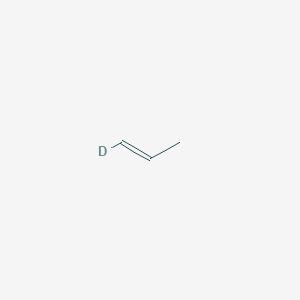
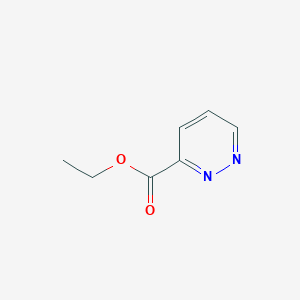
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
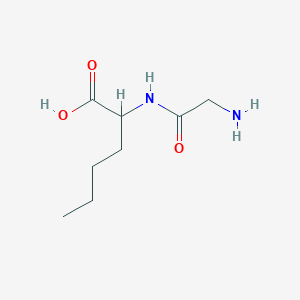


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
